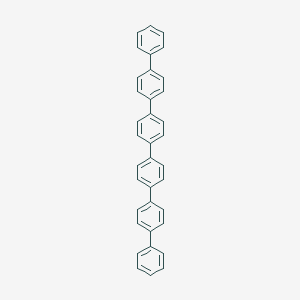

p-Sexiphenyl

説明

Structure

3D Structure

特性

IUPAC Name |

1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMDSNVUUOCIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196353 | |

| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4499-83-6 | |

| Record name | 1,1′:4′,1′′:4′′,1′′′:4′′′,1′′′′:4′′′′,1′′′′′-Sexiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4499-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hexaphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-sexiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HEXAPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD49NY98YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of p-Sexiphenyl via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of p-sexiphenyl, a valuable organic semiconductor and building block in materials science and drug development, through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a comparative analysis of reaction conditions, and visual representations of the catalytic cycle and experimental workflow.

Introduction

para-Sexiphenyl is a linear aromatic hydrocarbon consisting of six phenyl rings linked in a para arrangement. Its rigid, conjugated structure imparts unique photophysical and electronic properties, making it a target molecule for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a molecular scaffold in medicinal chemistry. The Suzuki-Miyaura coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that has become a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2] This guide focuses on the application of this reaction for the synthesis of this compound.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][3]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound: Reaction Strategies

The synthesis of this compound via Suzuki-Miyaura coupling can be approached in a convergent manner. A common strategy involves the coupling of two equivalents of a biphenylboronic acid derivative with one equivalent of a dihalo-biphenyl, or the coupling of a terphenylboronic acid with a terphenyl halide. For the purpose of this guide, we will focus on a generalizable iterative approach.

Experimental Protocols

The following protocols are generalized from various literature procedures for Suzuki-Miyaura couplings of aryl halides and boronic acids.[1][2][4] Optimization for specific substrates and scales is often necessary.

General Procedure for Suzuki-Miyaura Coupling:

-

Reactant Preparation: In a round-bottom flask, combine the aryl halide (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.[1]

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent system (e.g., a mixture of an organic solvent and water).[1] The mixture is then thoroughly deoxygenated by bubbling with the inert gas for 10-15 minutes.[1] Finally, the palladium catalyst and any additional ligands are added.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 70-110 °C) with vigorous stirring.[1][5] The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and water.[1]

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with water and then brine.[1]

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to afford the pure this compound.

Figure 2: A generalized experimental workflow for the synthesis and purification of this compound.

Key Reaction Parameters and Quantitative Data

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize common parameters and their effects on the reaction outcome, compiled from various studies on similar biaryl syntheses.

Table 1: Common Palladium Catalysts and Ligands

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | PPh₃ | 1-5 | A common and cost-effective system. |

| Pd(PPh₃)₄ | None | 1-5 | A widely used, air-stable catalyst.[6] |

| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | 0.5-2 | Highly active for challenging couplings.[7] |

| PdCl₂(dppf) | None | 1-3 | Effective for a broad range of substrates.[4] |

Table 2: Influence of Base and Solvent on Reaction Efficiency

| Base | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Yield (%) |

| K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 4-12 | Good to Excellent |

| Na₂CO₃ | Dioxane/Water | 85-100 | 4-16 | Good to Excellent[4] |

| K₃PO₄ | THF/Water | 24-70 | 12-24 | High, effective for catalyst transfer polymerization[8] |

| CsF | THF | Room Temp - 60 | 12-24 | Mild conditions, can be effective[4] |

| KF | THF/Water | 70 | 17 | Good[7] |

Note: Yields are highly substrate-dependent and the values presented are indicative of typical outcomes for biaryl syntheses.

Troubleshooting and Optimization

-

Low Yields: In cases of low product yield, consider screening different catalyst/ligand combinations. Bulky, electron-rich phosphine (B1218219) ligands can often improve the efficiency of the oxidative addition and reductive elimination steps.[6] Increasing the reaction temperature or switching to a higher-boiling solvent may also be beneficial.[5][9]

-

Homocoupling: The formation of boronic acid homocoupling byproducts can be an issue. This can sometimes be mitigated by carefully controlling the stoichiometry of the reactants and ensuring a thoroughly deoxygenated reaction environment.[3]

-

Protodeboronation: The cleavage of the C-B bond of the organoboron reagent can occur, especially with electron-rich or heteroaromatic boronic acids. Using a milder base or anhydrous conditions can sometimes reduce this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired product under relatively mild conditions. This guide provides a solid foundation for scientists and professionals in drug development and materials science to successfully synthesize this compound and its derivatives for a wide range of applications. Further optimization of the presented protocols for specific substrates and scales will likely be necessary to achieve optimal results.

References

- 1. benchchem.com [benchchem.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Yoneda Labs [yonedalabs.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Repetitive Two-Step Method for o,o,p- and o,p-Oligophenylene Synthesis through Pd-Catalyzed Cross-Coupling of Hydroxyterphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Electronic and Optical Landscape of p-Sexiphenyl Single Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Para-sexiphenyl (p-6P), a rod-like organic semiconductor, stands as a cornerstone material in the field of organic electronics and optoelectronics. Its rigid, highly conjugated structure, composed of six co-axially linked phenyl rings, endows it with exceptional electronic and optical properties. This technical guide provides an in-depth exploration of these characteristics in high-purity single crystals, offering a comprehensive resource for researchers leveraging this material in advanced applications, including but not limited to organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photodetectors. The unique properties of p-6P also make it a valuable model system for fundamental studies of charge and energy transport in organic solids.

Core Electronic and Optical Properties

The performance of p-sexiphenyl in electronic and optical devices is underpinned by a set of key physical parameters. While values can vary depending on the crystal quality and measurement conditions, the following table summarizes typical quantitative data for this compound single crystals and highly ordered thin films.

| Property | Symbol/Unit | Typical Value(s) | Measurement Technique(s) |

| Electronic Properties | |||

| Ionization Energy | IE (eV) | 5.50 - 5.65 | Photoelectron Yield Spectroscopy, UPS |

| Charge Carrier Mobility | µ (cm²/Vs) | High (qualitative) | Time-of-Flight (ToF), Field-Effect Transistor (FET) |

| Optical Properties | |||

| Photoluminescence Quantum Yield | ΦPL (%) | ~30 (for nanofibers) | Integrating Sphere Method |

| Birefringence (for derivatives) | Δn | ~0.3 - 0.5 (wavelength dependent) | Polarized Light Microscopy, Ellipsometry |

| Refractive Index (for derivatives) | n | ~1.6 - 2.0 (wavelength dependent) | Ellipsometry, Refractometry |

| Excitonic Properties | |||

| Exciton (B1674681) Binding Energy | Eb (eV) | Not explicitly found; typically large in organic materials | Field-Induced Exciton Dissociation, Electroabsorption Spectroscopy |

| Spectroscopic Data | |||

| Absorption Maximum | λabs (nm) | ~350 | UV-Vis Spectroscopy |

| Photoluminescence Maxima | λem (nm) | 395 (0-0 transition), vibronic progression at ~420, 450 | Photoluminescence Spectroscopy |

Experimental Protocols

The intrinsic properties of this compound are best studied in the single-crystal form, which minimizes defects and grain boundaries that can trap charge carriers and quench excitons. The following section details common experimental methodologies for the growth and characterization of this compound single crystals and oriented thin films.

Single Crystal Growth: The Bridgman-Stockbarger Method

The Bridgman-Stockbarger technique is a widely used melt growth method for obtaining large, high-quality single crystals of organic materials with high melting points, such as this compound.

Protocol:

-

Material Purification: Start with high-purity this compound powder, which is often purified multiple times by sublimation under vacuum to remove impurities that can act as traps for charge carriers and luminescence quenchers.

-

Ampoule Preparation: Place the purified this compound powder into a clean, sealed quartz ampoule, typically with a conical tip to promote single-seed nucleation. The ampoule is evacuated to a high vacuum and sealed.

-

Furnace Setup: The sealed ampoule is positioned in a vertical two-zone furnace. The top zone is maintained at a temperature above the melting point of this compound (~450 °C), while the bottom zone is kept below the melting point. A sharp temperature gradient is established between the two zones.

-

Melting and Soaking: The ampoule is initially held in the hot zone to ensure the complete melting of the this compound powder. It is left to "soak" at this temperature to achieve thermal equilibrium.

-

Crystal Growth: The ampoule is then slowly lowered through the temperature gradient. As the conical tip of the ampoule enters the cooler zone, nucleation begins. The slow, controlled lowering rate allows for the propagation of a single crystal from this initial seed.

-

Annealing and Cooling: Once the entire melt has solidified, the crystal is annealed at a temperature just below its melting point to reduce internal stresses and defects. This is followed by a slow, controlled cooling to room temperature to prevent cracking.

Oriented Thin Film Growth: Hot Wall Epitaxy (HWE)

For applications requiring ordered molecular films on a substrate, hot wall epitaxy is a powerful technique that provides a high degree of control over the growth conditions.

Protocol:

-

Substrate Preparation: A single-crystal substrate, such as freshly cleaved KCl(001), is preheated in a high-vacuum chamber (e.g., at 150 °C for 30 minutes) to desorb any surface contaminants.[1]

-

Source and Wall Heating: The purified this compound source material is placed in a crucible at the bottom of a heated quartz tube (the "hot wall"). The source is heated to a temperature that provides a sufficient vapor pressure (e.g., 240 °C).[1] The walls of the tube are also heated to a temperature between that of the source and the substrate to prevent condensation and ensure a uniform flux of molecules towards the substrate.

-

Deposition: The substrate, held at a specific temperature (e.g., 80-90 °C), is positioned at the open end of the hot wall tube.[1] The this compound molecules effusing from the source travel through the heated tube and deposit on the substrate surface, forming an epitaxial or highly oriented thin film. The growth rate can be controlled by the source temperature.

-

Post-Deposition Treatment: After deposition, the film is slowly cooled to room temperature under vacuum.

Characterization Techniques

PL spectroscopy is a non-destructive technique used to probe the electronic structure and optical emission properties of materials.

Protocol:

-

Excitation: The this compound sample is excited with a monochromatic light source, typically a laser with a wavelength shorter than the absorption maximum of this compound (e.g., a He-Cd laser at 325 nm).

-

Emission Collection: The light emitted from the sample is collected and focused into a monochromator, which separates the light into its constituent wavelengths.

-

Detection: A photodetector, such as a photomultiplier tube or a CCD camera, measures the intensity of the emitted light at each wavelength.

-

Data Analysis: The resulting spectrum of emission intensity versus wavelength reveals the characteristic photoluminescence peaks of this compound. Temperature-dependent measurements can be performed by mounting the sample in a cryostat to study the influence of temperature on the emission properties.

UPS is a surface-sensitive technique used to determine the ionization energy and the density of states of the valence electrons.

Protocol:

-

Sample Preparation: A clean, atomically flat surface of a this compound single crystal or a highly ordered thin film is prepared in an ultra-high vacuum (UHV) chamber.

-

UV Irradiation: The sample is irradiated with a high-energy UV light source, typically a helium discharge lamp producing He I (21.22 eV) or He II (40.8 eV) photons.

-

Photoelectron Detection: The UV photons cause the emission of photoelectrons from the sample's surface. The kinetic energy of these emitted electrons is measured by an electron energy analyzer.

-

Data Analysis: The binding energy of the electrons is calculated by subtracting the measured kinetic energy from the energy of the incident UV photons. The resulting spectrum provides information about the highest occupied molecular orbital (HOMO) and the work function of the material, from which the ionization energy can be derived.[2]

Visualizing Electronic Processes and Experimental Workflows

To better understand the fundamental photophysics of this compound and the experimental procedures for its characterization, the following diagrams are provided.

Caption: Simplified Jablonski diagram illustrating the photoluminescence process in this compound.

Caption: A typical experimental workflow for the investigation of this compound single crystals.

Conclusion

This compound single crystals continue to be a material of significant interest due to their excellent electronic and optical properties. This guide has provided a consolidated overview of its key parameters, detailed experimental protocols for its synthesis and characterization, and visual representations of the underlying physical processes and experimental workflows. A thorough understanding of these aspects is crucial for the rational design and optimization of next-generation organic electronic and optoelectronic devices. Further research to precisely quantify properties such as charge carrier mobility and exciton binding energy in single crystals will be invaluable in advancing the field.

References

An In-depth Technical Guide to the Crystal Structure Analysis of p-Sexiphenyl via X-ray Diffraction (XRD)

Introduction

Para-Sexiphenyl (p-Sexiphenyl, 6P) is a highly studied organic semiconductor material, notable for its applications in optoelectronic devices such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).[1] Composed of six phenyl rings linked by single bonds, its rigid, planar structure facilitates strong intermolecular interactions and an extended π-electron system, leading to high charge carrier mobility and luminescence efficiency.[1] Understanding the precise three-dimensional arrangement of molecules in the solid state—its crystal structure—is paramount for correlating its physical properties with its performance in devices. X-ray Diffraction (XRD) is the definitive technique for elucidating this atomic and molecular arrangement. This guide provides a comprehensive overview of the crystal structure of this compound and the methodologies used for its analysis using XRD.

Crystal Structure and Polymorphism of this compound

The crystal structure of this compound is characterized by a distinct herringbone packing motif, a common arrangement for oligo- and poly-phenylenes.[2] In this arrangement, the planar molecules are packed in layers. Within a layer, the molecules are tilted with respect to one another, resembling the pattern of herring bones. This packing is primarily driven by weak van der Waals forces and π-π intermolecular interactions.

This compound is known to exhibit polymorphism, meaning it can exist in more than one crystal structure. The most commonly observed form is the β-phase, though a rarer γ-phase has also been reported, particularly in thin films grown on specific substrates.[3] The specific crystalline phase and the quality of the crystal packing can be influenced by growth conditions such as substrate temperature and deposition rate.

Crystallographic Data

The crystallographic data for the room temperature β-phase of this compound, as determined by single-crystal XRD, are summarized in the table below. The structure belongs to the monoclinic crystal system with the space group P2₁/c.[2]

| Parameter | Value | Reference |

| Chemical Formula | C₃₆H₂₆ | [4] |

| Molecular Weight | 458.6 g/mol | [4] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| a | 26.241 Å | [2] |

| b | 5.568 Å | [2] |

| c | 8.091 Å | [2] |

| α | 90° | [2] |

| β | 98.17° | [2] |

| γ | 90° | [2] |

| Unit Cell Volume (V) | 1169.5 ų | [2] |

| Molecules per unit cell (Z) | 2 |

Experimental Protocol: Powder X-ray Diffraction

The determination of the crystal structure of a polycrystalline (powder) sample of this compound involves a systematic experimental procedure. High-quality diffraction data is essential for a successful structure solution and refinement.

Methodology

-

Sample Preparation : A fine powder of this compound is gently packed into a sample holder. For thin-film analysis, the film is grown on a suitable substrate like SiO₂ or KCl.[5] The sample surface must be flat and level with the holder's surface to avoid geometrical errors in the diffraction pattern.

-

Instrument Setup : A powder diffractometer, typically in the Bragg-Brentano geometry, is used for data collection.[5] Key components include an X-ray source (commonly Cu Kα radiation), optics to monochromatize and focus the X-ray beam, a goniometer to control the angles, and a detector.

-

Data Collection :

-

The sample is irradiated with monochromatic X-rays at a specific angle of incidence (θ).

-

The detector moves in an arc to record the intensity of the diffracted X-rays at an angle of 2θ.

-

The 2θ angle is scanned over a wide range (e.g., 5° to 70°) in small, precise steps to record the complete diffraction pattern. The pattern consists of a series of peaks (Bragg reflections) at specific 2θ angles, with the intensity of each peak corresponding to a specific set of crystal lattice planes.

-

Experimental Workflow Diagram

References

- 1. Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C36H26 | CID 78254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Technical Guide to the Molecular Orbital Energy Levels of p-Sexiphenyl via DFT Calculations

For researchers, scientists, and drug development professionals, understanding the electronic structure of organic molecules is paramount for predicting their behavior and designing novel applications. This in-depth technical guide delves into the molecular orbital energy levels of p-sexiphenyl, a widely studied organic semiconductor, as determined by Density Functional Theory (DFT) calculations and validated by experimental techniques.

This guide provides a comprehensive overview of the computational and experimental methodologies employed to elucidate the frontier molecular orbitals—the Highest Occupoccupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and their energetic landscape. This information is crucial for applications ranging from organic electronics to drug design, where charge transport and molecular interactions are key.

Quantitative Analysis of Molecular Orbital Energies

The following table summarizes the key molecular orbital energy levels of this compound obtained from DFT calculations and experimental measurements. These values are critical for determining the material's charge injection and transport properties.

| Molecular Orbital | DFT Calculated Energy (eV) | Experimental Value (eV) | Method/Reference |

| HOMO | -5.50 | -5.50 | DFT, Photoelectron Yield Spectroscopy[1] |

| LUMO | Not explicitly found in searches | -2.21 (estimated from IE and optical gap) | Estimated |

| Ionization Energy | - | 5.50 (2D thin film) to 5.65 (3D thin film) | Photoelectron Yield Spectroscopy[1] |

| HOMO (on SnS₂) | - | - | Ultraviolet Photoemission Spectroscopy (UPS)[2] |

| HOMO (on HOPG) | - | - | Ultraviolet Photoemission Spectroscopy (UPS)[2] |

Note: The LUMO energy is often not directly measured but can be inferred from the ionization energy (approximating the HOMO level) and the optical band gap. The values presented can vary depending on the specific computational method (functional and basis set) and the experimental conditions (substrate, film thickness).

Experimental and Computational Protocols

A combination of theoretical calculations and experimental validation is essential for an accurate understanding of molecular orbital energy levels.

Density Functional Theory (DFT) Calculations

DFT has become a standard computational tool for predicting the electronic structure of molecules with a good balance of accuracy and computational cost.[3]

Methodology:

A typical DFT calculation for determining the molecular orbital energies of this compound involves the following steps:

-

Geometry Optimization: The first step is to determine the lowest energy structure of the this compound molecule. This is achieved by performing a geometry optimization using a specific functional and basis set. A popular choice for organic molecules is the B3LYP hybrid functional combined with the 6-31G(d) basis set.[4][5][6][7] This level of theory has been shown to provide reliable geometries for a wide range of organic compounds.[4][5]

-

Single-Point Energy Calculation: Once the optimized geometry is obtained, a single-point energy calculation is performed using the same or a higher level of theory to obtain the molecular orbital energies. This calculation provides the energies of the HOMO, LUMO, and other molecular orbitals.

-

Analysis of Molecular Orbitals: The output of the calculation includes the energies and shapes of the molecular orbitals. Visualization of these orbitals helps in understanding the distribution of electron density and identifying the regions of the molecule involved in charge transfer.

The choice of functional and basis set is crucial for the accuracy of the results.[3] The B3LYP functional is a hybrid functional that includes a portion of exact exchange from Hartree-Fock theory, which often improves the description of electronic properties.[4][5] The 6-31G(d) basis set is a split-valence basis set that includes polarization functions on heavy atoms, which are important for describing the anisotropic nature of the electron density in molecules.[4][5]

Experimental Validation

Experimental techniques are used to validate the results of DFT calculations and provide a direct measurement of the molecular orbital energy levels.

Ultraviolet Photoelectron Spectroscopy (UPS):

UPS is a surface-sensitive technique used to measure the kinetic energy of photoelectrons emitted from a sample upon irradiation with ultraviolet light.[8][9] This technique directly probes the occupied electronic states of a material.[8][9]

-

Experimental Protocol:

-

A thin film of this compound is deposited on a conductive substrate under ultra-high vacuum conditions.

-

The sample is irradiated with a monochromatic UV light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).[9]

-

The kinetic energy of the emitted photoelectrons is measured using an electron energy analyzer.

-

The binding energy of the electrons can be calculated by subtracting the kinetic energy from the photon energy. The onset of the highest energy peak in the UPS spectrum corresponds to the ionization energy, which is the energy required to remove an electron from the HOMO level.[8]

-

Inverse Photoemission Spectroscopy (IPES):

IPES is a technique used to probe the unoccupied electronic states of a material.[10][11][12] In this technique, a beam of low-energy electrons is directed at the sample, and the photons emitted upon the radiative decay of these electrons into unoccupied states are detected.[10][11][12]

-

Experimental Protocol:

-

A thin film of this compound is prepared on a substrate in an ultra-high vacuum chamber.

-

A monoenergetic beam of electrons is directed towards the sample.

-

As the electrons enter the material, they can occupy previously empty electronic states (unoccupied orbitals).

-

Some of these electrons will then radiatively decay to lower-lying unoccupied states, emitting photons in the process.

-

The energy of the emitted photons is measured, which corresponds to the energy difference between the initial and final unoccupied states. The onset of the IPES spectrum provides information about the energy of the LUMO.

-

Visualizing the Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow of a typical DFT calculation for determining the molecular orbital energy levels of a molecule like this compound.

References

- 1. The ionization energy of α-sexithiophene and this compound in 2D and 3D thin films grown on silicon oxide surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry** [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. inpressco.com [inpressco.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ultraviolet Photoelectron Spectroscopy | Materials Research Institute [mri.psu.edu]

- 9. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Inverse photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 11. specs-group.com [specs-group.com]

- 12. Inverse Photoemission Spectroscopy (IPES) | Kratos Analytical [kratos.com]

Navigating the Challenges of p-Sexiphenyl Dissolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Para-Sexiphenyl (p-sexiphenyl), a rigid, rod-like organic semiconductor, holds significant promise for applications in optoelectronics. However, its practical utility is often hampered by its notoriously low solubility in common organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its solubility determination, and presents a logical workflow for assessing its dissolution characteristics.

Understanding the Limited Solubility of this compound

The planar structure and strong intermolecular π-π stacking of this compound molecules contribute to a high lattice energy, making it difficult for solvent molecules to overcome these forces and dissolve the compound. Research has consistently highlighted this poor solubility as a significant challenge, often necessitating the synthesis of more soluble derivatives for practical applications.[1][2]

Quantitative Solubility Data

Quantitative solubility data for this compound is scarce in the literature due to its limited solubility. The available information is summarized in the table below. It is important to note that solubility can be temperature-dependent, and elevated temperatures can enhance the dissolution of this compound in some solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Citation(s) |

| Toluene | C₇H₈ | 92.14 | 110.6 | ≥ 1 g/L | [3] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Qualitatively reported as one of the better solvents | [1] |

| 1,2-Dimethoxyethane | C₄H₁₀O₂ | 90.12 | 85 | Qualitatively reported as one of the better solvents | [1] |

| Chloroform | CHCl₃ | 119.38 | 61.2 | No quantitative data found | |

| Acetone | C₃H₆O | 58.08 | 56 | No quantitative data found |

Experimental Protocol for Solubility Determination

A reliable method for determining the thermodynamic solubility of a sparingly soluble compound like this compound is the isothermal shake-flask method.[4] This protocol ensures that the solution reaches equilibrium, providing an accurate measure of solubility at a given temperature.

1. Materials and Equipment:

-

This compound powder

-

Selected organic solvents (e.g., toluene, THF, chloroform)

-

Analytical balance

-

Scintillation vials or flasks with airtight caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen solvent in a flask. The excess solid should be clearly visible.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, stop the shaking and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

Sample Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.[4][5]

-

HPLC Method: Use a suitable column (e.g., C18) and a mobile phase that provides good separation and peak shape. Detection is typically performed at the wavelength of maximum absorbance for this compound.

-

UV-Vis Method: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance and calculate the concentration using a standard calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L) by taking into account the dilution factor.

3. Data Analysis and Reporting:

The experiment should be performed in triplicate to ensure the reliability of the results. The average solubility and standard deviation should be reported for each solvent at the specified temperature.

Visualization of Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility assessment, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining this compound solubility.

Caption: Factors influencing the low solubility of this compound.

References

- 1. Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]

- 5. scirp.org [scirp.org]

The Thermal Fortitude of p-Sexiphenyl: An In-depth Technical Guide to its Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-Sexiphenyl (p-Sexiphenyl), a polycyclic aromatic hydrocarbon consisting of six co-linear phenyl rings, is a material of significant interest in organic electronics, optoelectronics, and as a molecular scaffold in drug design. Its rigid, planar structure and extended π-conjugation system impart unique photophysical properties. For applications in high-temperature environments, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as for assessing its persistence and transformation in biological systems, a thorough understanding of its thermal stability and degradation mechanisms is paramount. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon data from analogous aromatic compounds to elucidate its high stability and probable degradation pathways.

Thermal Stability of this compound

This compound is renowned for its exceptional thermal and photochemical stability.[1] While specific thermogravimetric data for this compound is not extensively reported in publicly accessible literature, the thermal properties of closely related oligo(p-phenylene)s and polyphenylenes indicate a high resistance to thermal decomposition. For instance, various oligo(p-phenylene) derivatives exhibit degradation temperatures well over 400 °C.[2] Hexaphenylbenzene (B1630442), another highly arylated benzene (B151609) derivative, demonstrates remarkable thermal stability with decomposition temperatures recorded between 421–436 °C for some derivatives and even as high as 512–580 °C in an air atmosphere for microporous polymers based on a hexaphenylbenzene core.[1][2] The melting point of hexaphenylbenzene is reported to be above 300 °C.[3] Given these data points for structurally similar molecules, it is reasonable to infer that this compound possesses a high thermal decomposition temperature, likely in excess of 400 °C, making it suitable for high-temperature applications.

Quantitative Thermal Analysis Data (Representative)

The following table summarizes representative thermal stability data for materials structurally related to this compound, providing an expected performance benchmark.

| Compound/Material Type | Decomposition Temperature (Td) Range (°C) | Atmosphere | Reference |

| Oligo(p-phenylene) derivatives | > 400 | Inert | [2] |

| Hexaphenylbenzene-based polymers | 421 - 436 | N₂ | [2] |

| Hexaphenylbenzene-based polymers | 512 - 580 | Air | [2] |

| Poly(p-phenylene) (inferred) | High stability | - | [1] |

Proposed Thermal Degradation Mechanisms

The thermal degradation of robust aromatic polymers typically proceeds through a free-radical chain reaction mechanism, especially in an inert atmosphere. At elevated temperatures, the energy supplied is sufficient to induce homolytic cleavage of the weakest bonds in the structure. For this compound, the C-C single bonds linking the phenyl rings and the C-H bonds on the aromatic rings are the most likely sites for initial bond scission.

A plausible degradation pathway in an inert atmosphere can be summarized as follows:

-

Initiation: At very high temperatures, the thermal energy leads to the homolytic cleavage of a C-H bond or a C-C bond between phenyl rings, generating free radicals.

-

Propagation: The highly reactive radicals can attack other this compound molecules, abstracting hydrogen atoms or causing further chain scission. This leads to the formation of smaller, radical-bearing aromatic fragments.

-

Termination: The reaction ceases when two radicals combine, or through disproportionation reactions.

In an oxidative atmosphere (i.e., in the presence of air), the degradation mechanism is more complex and typically occurs at lower temperatures. The presence of oxygen introduces new reaction pathways, including the formation of peroxide radicals, which can accelerate the degradation process and lead to the formation of oxygenated byproducts such as phenols, carboxylic acids, and carbon oxides (CO, CO₂).

Below is a DOT script generating a diagram that illustrates the general workflow for investigating the thermal degradation of this compound.

Workflow for Thermal Degradation Analysis

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and reliable data on the thermal stability and degradation of materials. The following sections outline standard methodologies for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) applicable to this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable atmosphere.[4]

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[4]

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass (char yield) at the final temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Procedure:

-

Sample Preparation: A very small amount of this compound (typically 100-500 µg) is placed in a pyrolysis sample cup.

-

Pyrolysis:

-

The sample cup is introduced into the pyrolyzer.

-

The sample is rapidly heated to a predetermined pyrolysis temperature (e.g., 600 °C, 700 °C, or a temperature determined from TGA data to be in the decomposition range) in an inert atmosphere (e.g., helium).[5] The sample is held at this temperature for a short period (e.g., 15-30 seconds) to ensure complete pyrolysis.

-

-

GC Separation:

-

The pyrolysis products (pyrolysate) are swept from the pyrolyzer into the GC injection port.

-

The pyrolysate is separated on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature program to elute compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40-50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300 °C).[6]

-

-

MS Detection and Identification:

-

As compounds elute from the GC column, they enter the mass spectrometer.

-

The mass spectrometer ionizes the compounds (typically by electron impact) and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

-

The individual components of the pyrolysate are identified by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

-

The following DOT script provides a schematic representation of the Py-GC/MS experimental workflow.

Py-GC/MS Experimental Workflow

Conclusion

This compound is a remarkably stable organic molecule, a property that is critical for its application in advanced materials and devices. Based on the thermal behavior of analogous aromatic compounds, its decomposition temperature is expected to be well above 400 °C. The primary degradation mechanism in an inert atmosphere is likely to be a free-radical process involving the scission of C-C and C-H bonds, leading to the formation of smaller aromatic fragments. In the presence of oxygen, oxidative degradation pathways will also contribute. The experimental protocols for TGA and Py-GC/MS outlined in this guide provide a robust framework for the detailed characterization of the thermal properties of this compound and its derivatives. Such investigations are essential for establishing the operational limits of devices incorporating this molecule and for understanding its environmental fate and potential for transformation within biological systems. Further direct experimental studies on this compound are warranted to precisely quantify its thermal stability and definitively elucidate its degradation products and mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly Thermally Stable and Gas Selective Hexaphenylbenzene Tröger’s Base Microporous Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexaphenylbenzene | 992-04-1 [chemicalbook.com]

- 4. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. davidpublisher.com [davidpublisher.com]

A Technical Guide to the Photoluminescence and Absorption Spectra of p-Sexiphenyl Thin Films

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the photoluminescence and absorption properties of para-sexiphenyl (p-6P) thin films. It details the experimental protocols for film preparation and spectroscopic analysis, presents key quantitative data in a structured format, and illustrates the relationships between fabrication parameters and optical characteristics.

Introduction to p-Sexiphenyl

Para-sexiphenyl (p-6P) is a highly-studied π-conjugated oligomer belonging to the oligophenylene family.[1] Its rigid, rod-like molecular structure, composed of six co-planar phenyl rings, gives rise to unique electronic and optical properties.[2] Notably, p-6P is recognized for its efficient blue photoluminescence, making it a promising material for applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and other optoelectronic devices.[1][2]

The optical properties of p-6P thin films, particularly absorption and emission, are strongly anisotropic. They are intrinsically linked to the orientation of the molecules' long axes relative to the substrate and the incident light.[1] Consequently, controlling the molecular arrangement and morphology of the thin film during fabrication is critical for tailoring its optical response.[2][3]

Experimental Protocols

The preparation and analysis of p-6P thin films involve precise control over deposition conditions and standardized spectroscopic techniques.

2.1. Material Purification and Film Deposition

High-purity p-6P is essential for achieving desired optical properties. A common purification method is threefold sublimation under high vacuum.[1] Thin films are typically grown using high-vacuum deposition techniques.

-

High-Vacuum Thermal Evaporation (HVTE): In this method, purified p-6P powder is heated in a vacuum chamber (base pressure ~1x10⁻⁸ mbar), causing it to sublimate.[4] The vapor then condenses onto a temperature-controlled substrate, forming a thin film. Key parameters that influence the film's structure and morphology include the substrate temperature, the deposition rate, and the choice of substrate material.[3][5]

-

Hot Wall Epitaxy (HWE): This technique can be employed to grow highly crystalline and ordered films, leading to significant optical anisotropy with high dichroic ratios in absorption and emission.[1]

-

Substrates: The choice of substrate is crucial for controlling molecular orientation. Common substrates include amorphous materials like quartz, crystalline materials like cleaved mica and KCl(001), and metallic surfaces such as Ag(001) and Cu(110).[1][4][5][6][7] To achieve a high degree of molecular alignment, substrates can be pre-treated, for instance, by rubbing, which encourages epitaxial growth along a preferred direction.[8][9]

2.2. Spectroscopic Analysis

-

UV-Vis Absorption Spectroscopy: The absorption spectra of p-6P films are typically measured using a spectrophotometer. To study the strong anisotropy, polarized light is used, with spectra recorded for light polarized parallel and perpendicular to the principal orientation axis of the molecules.[1][9]

-

Photoluminescence (PL) Spectroscopy: PL spectra are obtained by exciting the thin film with a monochromatic light source (e.g., a laser or a lamp with a monochromator) at a wavelength within the material's absorption band (e.g., 350 nm).[1] The emitted light is collected and analyzed by a spectrometer. Similar to absorption measurements, polarizers can be placed in the excitation and/or emission paths to analyze the polarization of the luminescence.[1]

Spectroscopic Data and Properties

The optical properties of p-6P are dominated by the π-π* electronic transition, with its transition dipole moment oriented along the long axis of the molecule.

3.1. Absorption Spectra

The absorption spectrum of p-6P thin films is highly dependent on the molecular orientation relative to the polarization of the incident light.[1] This anisotropy allows for the determination of molecular alignment by measuring the dichroic ratio, which is the ratio of the absorbance parallel to the orientation axis to the absorbance perpendicular to it.

| Film Preparation Method | Substrate | Molecular Orientation | Peak Absorption Wavelength (nm) | Dichroic Ratio (at peak) |

| Hot Wall Epitaxy (HWE)[1] | Cleaved Mica | Lying molecules, forming needle-like structures | ~366 | > 11 |

| Vacuum Deposition[9] | Rubbed Substrate | Long axis oriented along rubbing direction | 310 | ~5 |

| General Observation[1] | N/A | Parallel to molecular chain | ~380 | N/A |

| General Observation[1] | N/A | Perpendicular to molecular chain | ~280 | N/A |

Table 1: Summary of Quantitative Absorption Data for this compound Thin Films.

3.2. Photoluminescence (PL) Spectra

This compound is known for its characteristic blue luminescence with high quantum yield.[1] The emission is also strongly polarized along the long molecular axis. The correspondence between the photoluminescence and electroluminescence spectra confirms that the emission originates from the p-6P layer in electronic devices.[9]

| Film Preparation Method | Substrate | Excitation Wavelength (nm) | Emission Peaks (nm) | Dichroic Ratio (Emission) |

| Hot Wall Epitaxy (HWE)[1] | Cleaved Mica | 350 | Multiple peaks characteristic of vibronic progression | Up to 14 |

| Vacuum Deposition[9] | Rubbed Substrate | N/A | Corresponds well with PL spectrum | Polarized along rubbing direction |

Table 2: Summary of Quantitative Photoluminescence Data for this compound Thin Films.

Structure-Property Relationships

The macroscopic optical properties of p-6P thin films are a direct consequence of the microscopic molecular arrangement, which is controlled by the deposition parameters. The interplay between these factors is crucial for device engineering. For instance, films composed of molecules lying flat on the substrate exhibit different anisotropic properties compared to films where molecules stand upright.[3][10] The growth of highly ordered, needle-like crystalline structures, often achieved through methods like HWE or on specific substrates, leads to exceptionally high dichroic ratios, indicating a strong preferential alignment of the molecules.[1]

Conclusion

The photoluminescence and absorption spectra of this compound thin films are characterized by strong anisotropy and a prominent blue emission. This technical guide has outlined that these properties are not intrinsic to the molecule alone but are critically dependent on the collective arrangement and morphology of the molecules within the solid film. By carefully controlling experimental parameters during thin film deposition—such as substrate choice, temperature, and deposition method—it is possible to engineer the molecular orientation and, consequently, tailor the optical response for advanced optoelectronic applications.

References

- 1. old.ipmras.ru [old.ipmras.ru]

- 2. pureadmin.unileoben.ac.at [pureadmin.unileoben.ac.at]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of p-Sexiphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and key properties of p-sexiphenyl and its derivatives. These oligophenylenes are a significant class of organic materials with wide-ranging applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to their rigid structure, high charge carrier mobility, and strong luminescence.[1] This document details common synthetic methodologies, extensive characterization techniques, and presents key quantitative data for a variety of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives predominantly relies on palladium- or nickel-catalyzed cross-coupling reactions. The most common methods employed are the Suzuki-Miyaura, Kumada, and Yamamoto couplings. These reactions allow for the sequential construction of the polyphenyl chain from smaller, functionalized aromatic precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[2] This reaction is favored for its mild conditions, tolerance to a variety of functional groups, and the commercial availability of many boronic acids.[2]

Experimental Protocol: Synthesis of Alkyl- and Alkoxy-Substituted this compound Derivatives

This protocol is adapted from the synthesis of liquid crystalline this compound derivatives.[1]

-

Materials:

-

Aryl dihalide (e.g., 1,4-dibromo-2,5-dialkoxybenzene)

-

Aryl diboronic acid or its pinacol (B44631) ester (e.g., benzene-1,4-diboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine (B1218219) ligand (e.g., SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄·3H₂O)

-

Solvent (e.g., acetone (B3395972)/water mixture, THF)

-

-

Procedure:

-

To a reaction flask, add the aryl dihalide (1.0 eq.), the aryl diboronic acid or ester (2.2 eq.), and the base (e.g., K₂CO₃, 4.0 eq.).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., a mixture of acetone and water).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and, if necessary, a phosphine ligand (e.g., SPhos, 0.1 eq.).

-

Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired this compound derivative.

-

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a new C-C bond. This method is particularly useful for the synthesis of poly(p-phenylene)s and related conjugated polymers.

Experimental Protocol: Kumada Catalyst-Transfer Polycondensation for Oligo(p-phenylene)s

This protocol is a general procedure for the synthesis of conjugated polymers via Kumada coupling.

-

Materials:

-

Dihaloaromatic monomer (e.g., 1,4-dibromobenzene)

-

Magnesium turnings

-

Nickel catalyst (e.g., Ni(dppe)Cl₂, where dppe is 1,2-bis(diphenylphosphino)ethane)

-

Anhydrous THF

-

-

Procedure:

-

Activate magnesium turnings in a flame-dried Schlenk flask under an inert atmosphere.

-

Add a solution of the dihaloaromatic monomer in anhydrous THF to the activated magnesium to form the Grignard reagent.

-

In a separate flask, add the nickel catalyst.

-

Transfer the freshly prepared Grignard reagent to the flask containing the catalyst at a controlled temperature (often room temperature).

-

Allow the polymerization to proceed for a set time, monitoring the formation of the polymer.

-

Quench the reaction by adding acidified methanol (B129727).

-

Collect the precipitated polymer by filtration, wash with methanol and acetone, and dry under vacuum.

-

Yamamoto Coupling

The Yamamoto coupling is a reductive coupling of aryl halides, typically using a zerovalent nickel complex, to form biaryl compounds. This method is particularly effective for the synthesis of symmetrical biaryls and conjugated polymers.

Experimental Protocol: Yamamoto Polymerization of a Dichlorophenolic Monomer

This protocol is adapted from the synthesis of poly(p-phenylene)s tethered with oligo(ethylene oxide) side chains.[3]

-

Materials:

-

Dihaloaromatic monomer (e.g., 2,5-dichlorophenyl oligo(ethylene oxide))

-

Nickel(II) catalyst (e.g., NiCl₂(PPh₃)₂)

-

Reducing agent (e.g., zinc powder)

-

Ligand (e.g., 2,2'-bipyridine, triphenylphosphine)

-

Co-catalyst (e.g., NaI)

-

Anhydrous polar aprotic solvent (e.g., NMP or DMF)

-

-

Procedure:

-

In an argon-filled glovebox, add the dihaloaromatic monomer, NiCl₂(PPh₃)₂, 2,2'-bipyridine, triphenylphosphine, zinc powder, and NaI to a Schlenk flask.

-

Remove the flask from the glovebox and place it under an argon atmosphere.

-

Add the anhydrous solvent and stir the mixture at 80 °C for several days.

-

Cool the reaction mixture to room temperature and pour it into a dilute HCl solution to precipitate the polymer.

-

Collect the polymer by filtration, wash with water and methanol, and then subject it to Soxhlet extraction with different solvents (e.g., methanol, acetone, chloroform) to remove impurities and fractionate the polymer.

-

Dry the purified polymer under vacuum.

-

Characterization of this compound Derivatives

A comprehensive characterization of this compound derivatives is crucial to understand their structure-property relationships. A combination of spectroscopic, thermal, and morphological analyses is typically employed.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized molecules. Due to the often-limited solubility of unsubstituted this compound, these analyses are more readily performed on substituted derivatives.

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to determine the molecular weight and confirm the identity of the synthesized compounds.

-

UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy: These techniques provide information about the electronic transitions and emissive properties of the molecules. The absorption and emission maxima are indicative of the extent of π-conjugation.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups within the molecule.

Thermal Characterization

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and identify phase transitions, which is particularly important for liquid crystalline derivatives.[1]

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compounds by measuring weight loss as a function of temperature.

Morphological and Structural Characterization

-

Polarized Optical Microscopy (POM): For liquid crystalline derivatives, POM is used to observe the textures of the different mesophases.

-

X-ray Diffraction (XRD): XRD analysis provides information on the crystalline structure and packing of the molecules in the solid state.

Data Presentation

The following tables summarize key quantitative data for a selection of this compound derivatives.

Table 1: Thermal Properties of Selected Liquid Crystalline this compound Derivatives

| Compound ID | R¹ | R² | R³ | Phase Transitions and Enthalpies (Heating Cycle) | Phase Transitions and Enthalpies (Cooling Cycle) |

| Sexi_Ph1 | C₆H₁₃ | H | H | Cr 278 (13.9) N 333 (0.3) I | I 329 (0.3) N 260 (12.9) Cr |

| Sexi_Ph2 | C₈H₁₇ | H | H | Cr 265 (18.1) N 310 (0.4) I | I 307 (0.4) N 251 (17.3) Cr |

| Sexi_Ph3 | C₁₀H₂₁ | H | H | Cr 254 (23.9) N 296 (0.5) I | I 294 (0.5) N 243 (23.2) Cr |

| Sexi_Ph4 | C₆H₁₃ | CH₃ | H | Cr 189 (15.2) N 287 (0.4) I | I 284 (0.4) N 168 (14.1) Cr |

| Sexi_Ph5 | C₆H₁₃ | H | CH₃ | Cr 184 (18.8) N 299 (0.4) I | I 296 (0.4) N 170 (17.7) Cr |

| Sexi_Ph6 | C₆H₁₃ | CH₃ | CH₃ | Cr 134 (15.9) N 248 (0.3) I | I 246 (0.3) N 115 (14.8) Cr |

Data adapted from a study on molecular design of sexiphenyl-based liquid crystals.[1] Cr = Crystalline, N = Nematic, I = Isotropic. Temperatures are in °C and enthalpies (in parentheses) are in J/g.

Table 2: Photophysical Properties of Selected this compound Derivatives

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |

| This compound | Solution | 350 | 427, 450 | - |

| TBS | Solution | - | - | - |

| 2,7-bis(biphenyl-4-yl)-2',7'-di-tert-butyl-9,9'-spirobifluorene | Solution | - | - | - |

| Naphthyl-functionalized oligophenyls | Solid Film | - | 385 - 410 | 0.22 - 0.35 |

Mandatory Visualizations

Synthetic Pathways

The following diagram illustrates the general synthetic approaches to this compound derivatives.

Caption: Common cross-coupling reactions for this compound synthesis.

Experimental Workflow

The logical workflow for the synthesis and characterization of this compound derivatives is depicted below.

References

Self-Assembly and Molecular Packing of p-Sexiphenyl on Diverse Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly and molecular packing of para-sexiphenyl (p-6P), a key organic semiconductor. Understanding the intricate interplay between p-6P and various substrate surfaces is paramount for controlling thin-film morphology and, consequently, the performance of organic electronic devices. This document summarizes key quantitative data, details experimental methodologies, and visualizes the fundamental processes governing molecular organization.

Introduction to p-Sexiphenyl Self-Assembly

Para-sexiphenyl (p-6P) is a rod-like organic molecule composed of six phenyl rings. Its rigid structure and π-conjugated system are responsible for its excellent charge transport and luminescent properties, making it a promising material for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic lasers.[1] The performance of these devices is critically dependent on the crystalline quality and molecular orientation within the p-6P thin films.

The self-assembly of p-6P on a substrate is a complex process governed by a delicate balance between molecule-substrate and intermolecular interactions.[2] Key parameters influencing the final film morphology include the nature of the substrate, substrate temperature during deposition, and the deposition rate.[3] Generally, p-6P molecules can adopt two primary orientations relative to the substrate: "lying-down" or "standing-up." In the lying-down configuration, the long molecular axis is parallel to the substrate surface, which is often observed in the initial monolayer. In the standing-up orientation, the long molecular axis is nearly perpendicular to the surface, a common feature in thicker films.

Influence of Substrate on Molecular Packing

The choice of substrate plays a pivotal role in directing the self-assembly of p-6P. The chemical nature, surface energy, and crystallographic structure of the substrate can all influence the growth mode and molecular orientation of the resulting p-6P film.

Amorphous and Crystalline Oxide Surfaces

Silicon Dioxide (SiO₂): On amorphous SiO₂, the growth of p-6P is influenced by factors such as substrate temperature. At optimal temperatures, a layer-by-layer growth can be achieved for the first monolayer, followed by a Volmer-Weber growth mode for subsequent layers. An Ehrlich-Schwöbel barrier (ESB) of 0.67 eV has been experimentally determined for p-6P on SiO₂, which influences the formation of mounds in films of standing molecules.[2]

Titanium Dioxide (TiO₂): The growth of p-6P on crystalline TiO₂(110) is highly dependent on the deposition temperature. At or below room temperature, molecules tend to lie flat on the substrate. In contrast, elevated temperatures promote the formation of an initial wetting layer of lying molecules, followed by the growth of near-upright molecules in subsequent layers.[2]

Alkali Halide Surfaces

Potassium Chloride (KCl): KCl(001) has been extensively used as a model substrate for p-6P growth. The deposition on KCl can result in complex morphologies, including needle-like crystallites and terraced mounds.[3][4] The needle-like structures are typically formed by "lying" molecules, while the terraced mounds consist of "standing" molecules.[3] The substrate temperature during deposition significantly affects the orientation of the molecules within the film.[5]

Metallic Surfaces

Gold (Au(111)): The interaction between p-6P and the Au(111) surface is strong enough to induce a significant interface dipole of 0.73 eV.[6][7] Temperature-programmed desorption (TPD) studies have identified two distinct binding environments with heats of adsorption of 126 and 143 kJ/mol, corresponding to multilayer/bulk p-6P and p-6P interacting with the gold substrate, respectively.[6] Scanning tunneling microscopy (STM) has revealed an unusual surface structure with alternating face-on and edge-on p-6P molecules.[6] The long axis of the molecules in some domains aligns parallel to the Au(111) reconstruction.[6]

Layered and Polymeric Surfaces

Mica: On cleaved mica substrates, p-6P can form highly ordered, needle-like structures.[8] The molecules in these structures are typically found to be lying on the substrate with their long axes nearly perpendicular to the direction of the needles. Modifying the mica surface, for instance by depositing a layer of carbon, can change the molecular orientation from lying to standing.[2]

Rubbed Polymer Surfaces: Rubbing a polymer surface, such as polyimide, induces microscopic molecular re-orientation of the polymer chains.[9] This anisotropy can then template the growth of highly oriented p-6P nanocrystals. On rubbed polymethylene, p-6P molecules tend to lie flat with their long molecular axis parallel to the rubbing direction. The liquid crystal pretilt angles on rubbed polymer surfaces are influenced by anchoring effects and electronic and steric interactions.

Quantitative Data Summary

The following tables summarize key quantitative data on the molecular packing and thin film characteristics of this compound on various substrates.

| Substrate | Molecular Orientation | Growth Morphology | Domain/Crystallite Size | Notes |

| SiO₂ | Standing (in mounds) | Layer-then-island (Volmer-Weber) | - | Ehrlich-Schwöbel Barrier of 0.67 eV measured.[2] |

| KCl(001) | Lying and Standing | Needle-like crystallites and terraced mounds | Needles can be several micrometers long.[3][4] | Molecular orientation is highly dependent on substrate temperature.[5] |

| Au(111) | Lying (face-on and edge-on) | Alternating molecular rows | - | Interface dipole of 0.73 eV.[6][7] Heats of adsorption are 126 kJ/mol (bulk) and 143 kJ/mol (interface).[6] |

| TiO₂(110) | Lying (wetting layer), then Standing | Layer-plus-island | - | Growth temperature dictates the transition from lying to standing molecules.[2] |

| Mica | Lying | Needle-like structures | - | Surface modification can induce a switch to standing orientation.[2] |

| Rubbed Polymer | Lying | Oriented nanocrystals | - | Molecular axis aligns with the rubbing direction.[1] |

| Parameter | Value | Substrate | Technique | Reference |

| p-6P Lattice Constants | a = 8.091 Å, b = 5.568 Å, c = 26.241 Å, β = 98.17° | Bulk Crystal | X-Ray Diffraction | [3] |

| Interface Dipole | 0.73 eV | Au(111) | UPS | [6][7] |

| Heat of Adsorption | 126 kJ/mol (multilayer) | Au(111) | TPD | [6] |

| Heat of Adsorption | 143 kJ/mol (interface) | Au(111) | TPD | [6] |

| Ehrlich-Schwöbel Barrier | 0.67 eV | SiO₂ | AFM | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thin Film Deposition by Thermal Evaporation

Thermal evaporation is a widely used physical vapor deposition (PVD) technique for organic materials like this compound.[10][11][12]

-

Substrate Preparation: The substrate (e.g., SiO₂, KCl, Au(111)) is first cleaned to remove any contaminants. For crystalline substrates like KCl, this may involve cleaving the crystal in air or under vacuum to expose a fresh surface.[3] For Au(111), this typically involves cycles of Ar+ ion sputtering and subsequent annealing in ultra-high vacuum (UHV).[13]

-

Source Material: High-purity this compound powder is placed in a crucible (e.g., tungsten boat, Knudsen cell). The p-6P is often purified by multiple sublimation steps before use.[3]

-

Vacuum Deposition: The substrate and source are placed in a high-vacuum chamber (typically 10⁻⁶ to 10⁻¹⁰ mbar).[5][10] A lower base pressure minimizes contamination.[10]

-

Heating and Deposition: The crucible containing the p-6P is resistively heated to its sublimation temperature (e.g., 184-240 °C).[3][6] The vaporized molecules travel in a line-of-sight to the substrate, where they condense to form a thin film.[10]

-

Parameter Control: The substrate temperature is controlled during deposition, as it is a critical parameter for molecular orientation.[3] The deposition rate is monitored using a quartz crystal microbalance.[6]

Atomic Force Microscopy (AFM) Characterization

AFM is a powerful technique for imaging the surface morphology of p-6P thin films with high resolution.

-

Sample Mounting: The substrate with the deposited p-6P film is mounted on the AFM sample stage.

-

Imaging Mode: Tapping mode is often preferred for organic thin films to minimize sample damage from lateral forces.[3]

-

Cantilever Selection: A silicon nitride or silicon cantilever with an appropriate spring constant and resonant frequency is chosen.

-

Image Acquisition: The cantilever is brought into oscillation near its resonant frequency, and the tip is scanned across the sample surface. Topography and phase images are acquired simultaneously. The topography image provides height information, while the phase image can reveal differences in material properties like viscoelasticity.[3]

-

Data Analysis: The AFM images are analyzed to determine domain sizes, island heights, surface roughness, and the overall morphology of the film.

X-ray Diffraction (XRD) Analysis

XRD is used to determine the crystalline structure and molecular orientation of the p-6P films.[14][15][16][17]

-

Instrument Setup: A diffractometer equipped with a goniometer, X-ray source, and detector is used. Parallel beam optics are often employed for thin film analysis.[14]

-

Sample Alignment: The sample is carefully mounted and aligned on the goniometer to ensure the incident X-ray beam strikes the film at the desired angle.[14]

-

Measurement Modes:

-

θ/2θ Scan (Out-of-plane): This scan provides information about the crystallographic planes that are parallel to the substrate surface, revealing the "standing-up" or "lying-down" nature of the molecular orientation.[17]

-

Grazing-Incidence XRD (In-plane): This technique is sensitive to the crystalline structure within the plane of the film.

-

Rocking Curve: Measures the degree of crystalline perfection and orientation distribution.[14]

-